3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione is a chemical compound with the molecular formula C₂₈H₂₀O₂P₂S and a molecular weight of 482.47 g/mol This compound features a thiophene ring substituted with two diphenylphosphanyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions
Preparation Methods
The synthesis of 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is known as the Paal–Knorr reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione exerts its effects involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions, depending on the metal ion and the specific application.
Comparison with Similar Compounds
Similar compounds to 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione include other thiophene derivatives and phosphanyl-substituted compounds. For example:
Thiophene-2,5-dione: Lacks the diphenylphosphanyl groups but shares the thiophene and carbonyl structure.
Diphenylphosphanyl-substituted benzenes: Have similar phosphanyl groups but different core structures.
The uniqueness of this compound lies in its combination of the thiophene ring with diphenylphosphanyl and carbonyl groups, which imparts distinct electronic and coordination properties .
Properties
CAS No. |
56641-86-2 |
---|---|
Molecular Formula |
C28H20O2P2S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3,4-bis(diphenylphosphanyl)thiophene-2,5-dione |
InChI |
InChI=1S/C28H20O2P2S/c29-27-25(31(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(28(30)33-27)32(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
LCQSIUPZUIFJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=O)SC3=O)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.